Cas no 2229317-72-8 (2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid)

2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid 化学的及び物理的性質
名前と識別子
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- EN300-1955299
- 2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid
- 2229317-72-8
- 2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid
-
- インチ: 1S/C8H9F2NO2S/c1-4(2)6-11-3-5(14-6)8(9,10)7(12)13/h3-4H,1-2H3,(H,12,13)
- InChIKey: WPRCTQSSVOWWRH-UHFFFAOYSA-N
- SMILES: S1C(=CN=C1C(C)C)C(C(=O)O)(F)F
計算された属性
- 精确分子量: 221.03220603g/mol
- 同位素质量: 221.03220603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 78.4Ų
2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1955299-5.0g |
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid |
2229317-72-8 | 5g |
$5056.0 | 2023-05-31 | ||
Enamine | EN300-1955299-0.1g |
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid |
2229317-72-8 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1955299-0.25g |
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid |
2229317-72-8 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1955299-1.0g |
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid |
2229317-72-8 | 1g |
$1742.0 | 2023-05-31 | ||
Enamine | EN300-1955299-0.5g |
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid |
2229317-72-8 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1955299-10g |
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid |
2229317-72-8 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1955299-5g |
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid |
2229317-72-8 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1955299-0.05g |
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid |
2229317-72-8 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1955299-2.5g |
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid |
2229317-72-8 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1955299-10.0g |
2,2-difluoro-2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid |
2229317-72-8 | 10g |
$7497.0 | 2023-05-31 |
2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acidに関する追加情報
Introduction to 2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid (CAS No. 2229317-72-8)
2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid, identified by its CAS number 2229317-72-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of fluoro and propyl substituents on the thiazole ring, contribute to its unique chemical properties and potential therapeutic applications.
The thiazole core in this compound is a well-documented pharmacophore, frequently encountered in various bioactive molecules. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms at the 2-position of the thiazole ring often enhances the metabolic stability and binding affinity of the molecule to biological targets. Additionally, the propan-2-yl group at the same position introduces steric hindrance and may influence the compound's solubility and pharmacokinetic behavior.
In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with improved pharmacological profiles. The combination of fluoro and alkyl substituents in 2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid makes it an intriguing candidate for further investigation. Studies have suggested that such modifications can lead to enhanced bioavailability and reduced toxicity, making these compounds more suitable for clinical applications.
One of the most promising areas of research involving this compound is its potential as an intermediate in drug synthesis. The acetic acid moiety at the 5-position of the thiazole ring provides a reactive site for further functionalization, allowing chemists to design more complex molecules with tailored biological activities. This flexibility has made thiazolylacetic acids a valuable scaffold in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with various biological targets with high accuracy. Molecular docking studies have revealed that 2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid exhibits strong binding affinity to enzymes involved in cancer pathways. This finding aligns with the growing interest in developing small-molecule inhibitors as therapeutic agents against chronic diseases.
The synthesis of this compound involves multi-step organic reactions, including fluorination and alkylation processes. The use of advanced synthetic methodologies ensures high purity and yield, which are critical for pharmaceutical applications. Researchers have also explored green chemistry approaches to minimize waste and improve sustainability in the production process.
From a regulatory perspective, CAS No. 2229317-72-8 provides a unique identifier for this compound, facilitating its tracking in databases and literature. This standardization is essential for ensuring consistency in research and development across different laboratories and institutions. Furthermore, the availability of detailed chemical data allows for rigorous safety assessments before clinical trials.
The pharmacological potential of 2,2-difluoro-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetic acid extends beyond oncology. Preliminary studies have indicated that it may possess anti-inflammatory properties by modulating cytokine production pathways. This dual functionality makes it a versatile candidate for treating conditions where inflammation plays a significant role.
In conclusion, CAS No. 2229317-72-8 represents a promising compound with a unique structural framework that could lead to novel therapeutic interventions. The combination of fluoro and propyl substituents on the thiazole ring enhances its biological activity and pharmacokinetic profile. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.
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